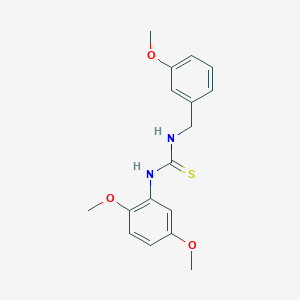
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been synthesized through various methods, and its mechanism of action has been studied extensively. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be increased through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential toxicity and safety profiles.
Propiedades
Nombre del producto |
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clave InChI |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)





![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)


